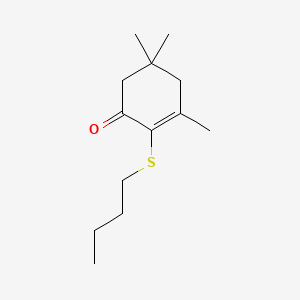
2-(butylthio)-3,5,5-triMethyl-2-cyclohexen-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(butylthio)-3,5,5-triMethyl-2-cyclohexen-1-one is an organic compound with a unique structure that includes a butylthio group attached to a cyclohexenone ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(butylthio)-3,5,5-triMethyl-2-cyclohexen-1-one typically involves the reaction of a suitable cyclohexenone derivative with a butylthiol reagent. The reaction conditions often include the use of a base to deprotonate the thiol, facilitating its nucleophilic attack on the cyclohexenone. Common solvents for this reaction include polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts to enhance the reaction rate and yield is also common in industrial settings. The purification of the final product typically involves distillation or recrystallization techniques.
Analyse Chemischer Reaktionen
Types of Reactions
2-(butylthio)-3,5,5-triMethyl-2-cyclohexen-1-one can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the butylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the cyclohexenone ring can be reduced to form alcohols.
Substitution: The butylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(butylthio)-3,5,5-triMethyl-2-cyclohexen-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(butylthio)-3,5,5-triMethyl-2-cyclohexen-1-one involves its interaction with specific molecular targets. The butylthio group can interact with thiol-containing enzymes, potentially inhibiting their activity. The cyclohexenone ring can undergo Michael addition reactions with nucleophiles, leading to the formation of covalent adducts with biological macromolecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(methylthio)-3,5,5-triMethyl-2-cyclohexen-1-one
- 2-(ethylthio)-3,5,5-triMethyl-2-cyclohexen-1-one
- 2-(propylthio)-3,5,5-triMethyl-2-cyclohexen-1-one
Uniqueness
2-(butylthio)-3,5,5-triMethyl-2-cyclohexen-1-one is unique due to its specific butylthio group, which imparts distinct chemical and biological properties compared to its methyl, ethyl, and propyl analogs. The length and branching of the butyl group can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C13H22OS |
|---|---|
Molekulargewicht |
226.38 g/mol |
IUPAC-Name |
2-butylsulfanyl-3,5,5-trimethylcyclohex-2-en-1-one |
InChI |
InChI=1S/C13H22OS/c1-5-6-7-15-12-10(2)8-13(3,4)9-11(12)14/h5-9H2,1-4H3 |
InChI-Schlüssel |
BWUYGDAIMHMRHF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCSC1=C(CC(CC1=O)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



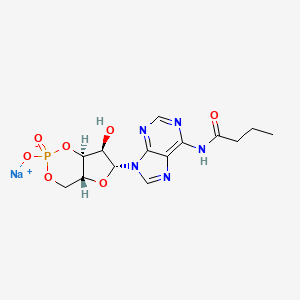


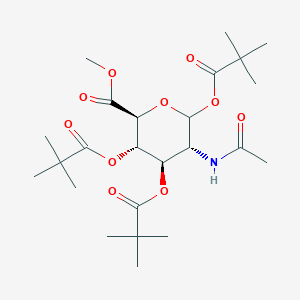
![5-Hydroxy-4-oxo-3-[4-(sulfooxy)phenyl]-4H-1-benzopyran-7-yl ss-D-Glucopyranosiduronic Acid Disodium Salt](/img/structure/B13837667.png)
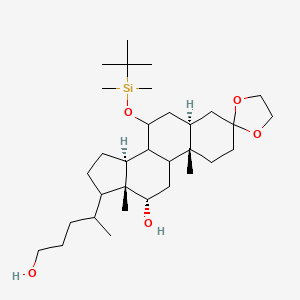
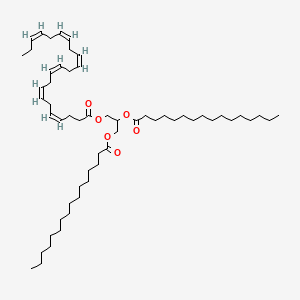
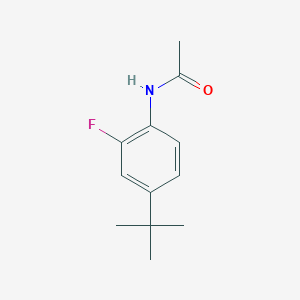

![4-[[[[6-(Diethylamino)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl]methyl](5-ethoxy-2-pyrimidinyl)amino]methyl]benzoic Acid Methyl Ester](/img/structure/B13837704.png)
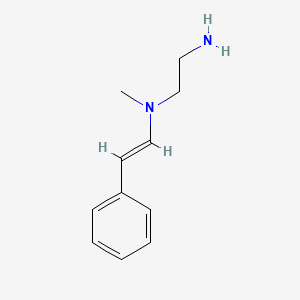
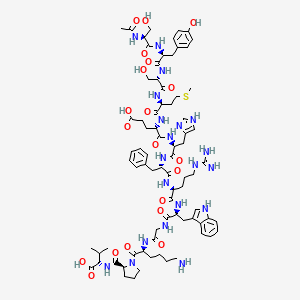
![2-Methyl-2-(1-methyl-1H-benzo[d]imidazol-2-yl)propanenitrile](/img/structure/B13837740.png)
